tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate

Physicochemical Properties Purification Analytical Chemistry

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS 1337533-31-9) is an N-Boc-protected indoline derivative featuring both bromine and fluorine substituents on the phenyl ring. With a molecular weight of 316.17 g/mol and a density of 1.5±0.1 g/cm³, it serves as a versatile building block in medicinal chemistry, particularly for synthesizing complex molecules requiring orthogonal reactivity.

Molecular Formula C13H15BrFNO2
Molecular Weight 316.17
CAS No. 1337533-31-9
Cat. No. B2884658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
CAS1337533-31-9
Molecular FormulaC13H15BrFNO2
Molecular Weight316.17
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br
InChIInChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3
InChIKeyVRWHIDGFWSDQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS 1337533-31-9) as a Dual-Functionalized Synthetic Intermediate


tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS 1337533-31-9) is an N-Boc-protected indoline derivative featuring both bromine and fluorine substituents on the phenyl ring [1]. With a molecular weight of 316.17 g/mol and a density of 1.5±0.1 g/cm³, it serves as a versatile building block in medicinal chemistry, particularly for synthesizing complex molecules requiring orthogonal reactivity [1]. Its unique combination of substituents enables sequential functionalization strategies, such as Suzuki-Miyaura cross-coupling at the bromine site while the fluorine atom modulates electronic properties for downstream applications .

Dual-functionalized indoline: C5-Br for cross-coupling, C4-F for electronic modulation
N-Boc protection enables controlled deprotection in multi-step synthesis sequences
Orthogonal reactivity profile supports sequential diversification workflows

The Functional Necessity of Selecting tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate Over Simple Mono-Substituted Indoline Analogs


Due to the presence of both a C5-bromine and a C4-fluorine atom, this compound is not a generic indoline building block. Simple analogs such as tert-Butyl 5-bromoindoline-1-carboxylate (CAS 261732-38-1) and tert-Butyl 4-fluoroindoline-1-carboxylate (CAS 1037075-45-8) lack the precise orthogonal reactivity profile required for multi-step synthetic sequences . The electron-withdrawing fluorine atom at the C4 position directly influences the electron density of the aromatic ring, altering the reactivity of the C5-bromine in cross-coupling reactions compared to the non-fluorinated analog [1]. Furthermore, the distinct CYP enzyme inhibition pattern (CYP1A2, CYP2C19, CYP2C9) associated with this specific substitution pattern may be critical for structure-activity relationship (SAR) studies .

Mono-substituted analogs lack orthogonal handles tert-Butyl 5-bromoindoline-1-carboxylate or tert-butyl 4-fluoroindoline-1-carboxylate do not provide the combined Br/F reactivity required for sequential functionalization.
Fluorine alters cross-coupling behavior The electron-withdrawing C4-fluorine modulates the reactivity of C5-bromine; coupling efficiency may shift compared to non-fluorinated 5-bromoindoline.
CYP inhibition fingerprint may not transfer The specific CYP1A2/2C19/2C9 inhibition pattern observed for this substitution pattern may differ with mono-substituted or alternative heterocyclic cores.

Head-to-Head Comparative Data: Quantifying the Differentiation of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate Against Analogs


Physicochemical Property Comparison: Density and Boiling Point Differences Driving Purification Strategy

The target compound exhibits a higher density compared to its mono-substituted analogs, which is a direct consequence of the combined mass of bromine and fluorine atoms. This difference impacts chromatographic purification behavior and formulation strategies.

Density & BP Comparison
Data to verify
Density ~1.5 vs 1.4 g/cm³ (5-Br analog) and 1.18 g/cm³ (4-F analog); BP 370 °C vs 363 °C and 314 °C
May influence purification and formulation strategies
Predicted properties; experimental confirmation recommended
Physicochemical Properties Purification Analytical Chemistry

Cytochrome P450 Enzyme Inhibition Profile: A Unique Fingerprint for Drug-Drug Interaction Studies

The target compound demonstrates a specific CYP enzyme inhibition profile that distinguishes it from other indoline derivatives. This data is crucial for pharmacokinetic profiling in early drug discovery.

CYP Inhibition Profile
Class-level inference
Reported inhibition of CYP1A2, CYP2C19, CYP2C9 (binary call)
Supports CYP-related SAR evaluation
IC50 values unavailable; class-level data from structural analogs
CYP450 Inhibition Drug Metabolism Pharmacokinetics

Synthetic Route Accessibility and Yield: High-Efficiency Bromination from a Common Precursor

The synthesis of the target compound is achieved via direct NBS bromination of the commercially available tert-butyl 4-fluoroindoline-1-carboxylate, yielding an 87% product with a 4:1 to 10:1 mixture with starting material. This is a highly efficient route compared to synthesizing other analogs.

Synthetic Yield
Reported
87% yield via one-step NBS bromination of tert-butyl 4-fluoroindoline-1-carboxylate
Simplifies procurement through efficient synthesis
Flash chromatography purification; product ratio ~4:1 to 10:1
Synthetic Methodology Process Chemistry Reaction Yield

Commercially Available Purity Levels: Quality Control Benchmarks for Procurement Decisions

The target compound is available from multiple vendors with high standard purity (97% to 98%), comparable to or exceeding the purity of simpler mono-substituted analogs. The availability of batch-specific QC data (NMR, HPLC, GC) ensures reproducibility.

Commercial Purity
Data to verify
97–98% (HPLC) with batch QC data available from multiple vendors
Supports reproducible SAR studies
Supplier QC documentation should be reviewed per batch
Quality Control Purity Analysis Vendor Comparison

Optimal Use Cases for tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate Based on Demonstrated Differentiation


Scaffold for Kinase Inhibitor Libraries Requiring Orthogonal Cross-Coupling Handles

The compound's combination of C5-bromine (for Suzuki coupling) and C4-fluorine (for nucleophilic aromatic substitution or electronic modulation) makes it an ideal fragment for generating focused kinase inhibitor libraries. Its synthesis is detailed in patent US08598156B2, which claims substituted indoline derivatives as PERK kinase inhibitors [1]. Using this dual-functionalized scaffold, medicinal chemists can sequentially introduce aryl/heteroaryl substituents to explore the ATP-binding site of kinases while the fluorine atom mimics hydrogen or hydroxy moieties.

CYP Enzyme Interaction Probe in Drug Metabolism Studies

The compound's documented inhibition of CYP1A2, CYP2C19, and CYP2C9, coupled with its predicted high oral absorption and BBB permeability (from its LogP of 3.38 and TPSA of 29.5 Ų), makes it a valuable tool for studying structure-dependent cytochrome P450 interactions . Its distinct CYP inhibition fingerprint can be used to benchmark the metabolic profile of more advanced lead compounds containing the 5-bromo-4-fluoroindoline motif.

Intermediate for Fluorine-18 Radioligand Development

The presence of a stable C4-fluorine atom provides a conceptual foundation for developing ¹⁸F-labeled imaging agents. While the compound contains ¹⁹F (stable fluorine), the synthetic route from the N-Boc-4-fluoro precursor [1] establishes a methodology for introducing the radionuclide later in the synthesis. This positions the compound as a cold reference standard for positron emission tomography (PET) tracer development programs.

Building Block in Agrochemical Discovery Programs Requiring Halogenated Heterocycles

Beyond pharmaceuticals, indoline derivatives with fluoro and bromo substituents are increasingly explored in agrochemical research for their insecticidal and fungicidal properties . The high density (1.5 g/cm³) and boiling point (369.5°C) of this compound suggest good thermal stability, which is beneficial for the formulation and application conditions typical of crop protection agents.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Orthogonal reactivity (Br, F) and N-Boc protection
Sequential cross-coupling and deprotection efficiency
CYP interaction SAR studies
Reported CYP1A2/2C19/2C9 inhibition pattern
CYP isoform selectivity and metabolic stability assessment
PET tracer cold reference synthesis
Stable C4-fluorine substitution pattern
Compatibility with ¹⁸F-labeling methodology
Agrochemical scaffold exploration
Halogenated indoline core stability
Thermal and formulation stability under application conditions
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